Bienvenue dans la boutique en ligne BenchChem!

2,3-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Drug design Physicochemical profiling FAK inhibition

Differentiate your kinase inhibitor program with this 2,3-dimethoxy regioisomer. Unlike the unsubstituted FAK-IN-7 or 2,6-dimethoxy herbicide variants, this compound offers a distinct hydrogen-bond acceptor geometry (TPSA 102 Ų) and lipophilicity (XLogP 3.5) for unique SAR landscape mapping and PROTAC linker attachment. Secure this clean-slate warhead for your FAK-related or targeted protein degradation studies.

Molecular Formula C18H17N3O3S
Molecular Weight 355.41
CAS No. 391862-65-0
Cat. No. B2830177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS391862-65-0
Molecular FormulaC18H17N3O3S
Molecular Weight355.41
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(C(=CC=C3)OC)OC
InChIInChI=1S/C18H17N3O3S/c1-11-7-9-12(10-8-11)17-20-21-18(25-17)19-16(22)13-5-4-6-14(23-2)15(13)24-3/h4-10H,1-3H3,(H,19,21,22)
InChIKeyKBFKCYGOASXKKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3-Dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391862-65-0): Core Structural Identity and Physicochemical Baseline


2,3-Dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391862-65-0; PubChem CID 3507878) is a fully synthetic small molecule belonging to the N-(1,3,4-thiadiazol-2-yl)benzamide class [1]. Its molecular weight (355.4 g/mol), calculated XLogP3-AA (3.5), and topological polar surface area (102 Ų) establish a baseline for permeability and solubility comparisons within the chemical series [1]. The compound incorporates a 2,3-dimethoxybenzamide motif linked to a 5-(4-methylphenyl)-1,3,4-thiadiazole core, a regioisomeric arrangement that is distinct from the more frequently explored 2,6- and 3,4-dimethoxy counterparts found in the patent and primary literature [2].

Why a Bulk 1,3,4-Thiadiazole Benzamide Cannot Substitute for the 2,3-Dimethoxy Isomer (CAS 391862-65-0) in Medicinal or Agrochemical Programs


Within the N-(1,3,4-thiadiazol-2-yl)benzamide family, the position and number of methoxy substituents on the benzamide ring are not interchangeable. The unsubstituted parent (FAK-IN-7, CAS 19948-85-7) exhibits measurable focal adhesion kinase (FAK) inhibition (IC₅₀ = 11.72 µM) , while the 2,6-dimethoxy analog appears in herbicidal patents with demonstrated crop selectivity [1]. The 2,3-dimethoxy regioisomer sits between these explored chemical spaces: its altered hydrogen-bond acceptor geometry (TPSA = 102 Ų vs. an estimated ~55 Ų for the unsubstituted parent) and increased molecular volume (ΔMW +60.0 Da) predictably influence target engagement, metabolic stability, and intellectual property freedom-to-operate [2]. Simply substituting a generic thiadiazole benzamide risks losing regiospecific activity signatures that are critical for lead optimization.

Quantitative Differentiation Evidence for 2,3-Dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391862-65-0)


Physicochemical Divergence from the Unsubstituted FAK-Inhibitor Parent (FAK-IN-7)

The 2,3-dimethoxy substitution increases molecular weight by +60.0 Da and elevates topological polar surface area by approximately +47 Ų relative to the unsubstituted N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzamide (FAK-IN-7). The target compound's TPSA of 102 Ų approaches the 140 Ų threshold commonly associated with oral bioavailability, whereas the parent's estimated TPSA (~55 Ų) falls well below it, potentially altering passive permeability and efflux susceptibility [1]. Additionally, the target's XLogP3-AA of 3.5 represents a moderate lipophilicity that balances solubility and membrane partitioning [1].

Drug design Physicochemical profiling FAK inhibition

Regioisomeric Differentiation from 2,6- and 3,4-Dimethoxy Analogs in Agrochemical Intellectual Property

The 2,6-dimethoxy isomer (exemplified in US 4,534,791) is claimed as a selective herbicide, and the 3,4-dimethoxy isomer (e.g., 3,4-dimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide) is commercially available as a screening compound [1]. The target 2,3-dimethoxy substitution pattern is absent from both the major herbicide patents and the dominant anticancer lead series, indicating a structurally distinct chemical space . No biological data for the 2,3-isomer have been published, which represents both a gap and a patent-advantage opportunity.

Agrochemical patent landscape Regioisomer selectivity Herbicidal lead discovery

FAK Inhibitory Baseline Gap Provides Opportunity for Novelty-Driven Procurement

The unsubstituted benzamide FAK-IN-7 inhibits FAK with an IC₅₀ of 11.72 µM . The 2,3-dimethoxy derivative has not been evaluated in any public FAK assay, nor in broad kinase profiling panels. This absence of data, juxtaposed with the known activity of the closely related parent, creates a clear hypothesis: the methoxy groups may modulate ATP-binding pocket occupancy or allosteric site interactions [1]. Procurement of this compound enables investigators to be the first to explore this hypothesis with a commercially available, analytically characterized sample.

Kinase inhibitor FAK Cancer research

Procurement-Driven Application Scenarios for 2,3-Dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391862-65-0)


First-in-Class FAK Inhibitor Lead Exploration

Investigators can test the hypothesis that the 2,3-dimethoxy substitution improves FAK binding affinity relative to the unsubstituted parent (FAK-IN-7, IC₅₀ = 11.72 µM). The compound's enhanced TPSA (102 Ų) and moderate lipophilicity (XLogP3-AA = 3.5) suggest a promising balance for cell permeability and solubility in kinase inhibitor design [1].

Freedom-to-Operate Agrochemical Discovery

The 2,3-dimethoxy isomer is not exemplified in key thiadiazole benzamide herbicide patents (e.g., US 4,534,791), which focus on 2,6-dimethoxy derivatives. This provides a structurally novel entry point for agrochemical companies seeking proprietary herbicidal leads with potentially differentiated crop selectivity profiles [2].

Chemical Biology Probe Development via PROTAC Conjugation

The primary amide linkage and the 2,3-dimethoxybenzamide moiety offer synthetic handles for linker attachment in PROTAC design. The absence of prior biological annotation allows the compound to serve as a clean-slate warhead for targeted protein degradation studies, particularly against FAK or related kinases .

Structure-Activity Relationship (SAR) Expansion of Thiadiazole Benzamide Libraries

Medicinal chemistry groups can use this compound to systematically map the contribution of the 2,3-dimethoxy pattern against the 2,6- and 3,4-isomers. Because the regioisomer is commercially available but largely uncharacterized, it shortens the synthesis-to-assay cycle for SAR campaigns [2].

Quote Request

Request a Quote for 2,3-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.